Zirconium sulfide (ZrS2)
Description
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Structure
2D Structure
Properties
IUPAC Name |
bis(sulfanylidene)zirconium | |
|---|---|---|
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InChI |
InChI=1S/2S.Zr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVMYSOZCZHQCSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
S=[Zr]=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
ZrS2, S2Zr | |
| Record name | Zirconium(IV) sulfide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Zirconium(IV)_sulfide | |
| Description | Chemical information link to Wikipedia. | |
| Record name | zirconium sulfide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID7065205 | |
| Record name | Zirconium sulfide (ZrS2) | |
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Molecular Weight |
155.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Reddish-brown powder; [MSDSonline] | |
| Record name | Zirconium sulfide | |
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CAS No. |
12039-15-5 | |
| Record name | Zirconium sulfide (ZrS2) | |
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| URL | https://commonchemistry.cas.org/detail?cas_rn=12039-15-5 | |
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| Record name | Zirconium sulfide (ZrS2) | |
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| Record name | Zirconium sulfide (ZrS2) | |
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| Record name | Zirconium sulfide (ZrS2) | |
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| Record name | Zirconium disulphide | |
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Structural Elucidation of Zirconium Disulfide Zrs₂ Polytypes
Zirconium disulfide crystallizes in a layered structure analogous to cadmium iodide. ossila.comwikipedia.org Each layer consists of a sheet of zirconium atoms octahedrally coordinated and sandwiched between two layers of sulfur atoms. ossila.com These layers are held together by weak van der Waals forces, allowing for the existence of different stacking arrangements known as polytypes. The most common polytypes for transition metal dichalcogenides are 1T, 2H, and 3R.
The 1T polytype of ZrS₂ is characterized by a trigonal crystal system with the P-3m1 space group. materialsproject.org In this structure, each zirconium atom is octahedrally coordinated by six sulfur atoms. materialsproject.org Computational studies have also explored the theoretical lattice constants of the 2H polytype. dtu.dk
Below is a data table summarizing the crystallographic parameters for the 1T and 2H polytypes of ZrS₂.
| Polytype | Crystal System | Space Group | a (Å) | c (Å) | Zr-S Bond Length (Å) | Data Source |
| 1T | Trigonal | P-3m1 | 3.69 | 6.04 | 2.57 | Experimental (Materials Project) materialsproject.org |
| 2H | Hexagonal | P6₃/mmc | 3.57 | - | - | Computational dtu.dk |
Phase Transformation Investigations in Zirconium Disulfide
The structural stability of zirconium disulfide has been the subject of numerous high-pressure studies. These investigations reveal that ZrS₂ undergoes a series of pressure-induced phase transitions, transforming from its ambient-pressure hexagonal structure to various other crystal structures.
Under compression, the initial phase transition is often accompanied by a semiconductor-to-metal transformation. researchgate.net Research has shown that deviatoric stress can induce metallization in ZrS₂ at pressures above 30.2 GPa. researchgate.net
Detailed research findings on the pressure-induced phase transitions of ZrS₂ are summarized in the table below.
| Pressure (GPa) | Crystal System | Space Group | Key Findings |
| Ambient | Trigonal | P-3m1 | Initial layered semiconductor phase. |
| 5.5 | Orthorhombic | Pmm2 | Rearrangement of original ZrS₆ octahedra into ZrS₈ cuboids. researchgate.net |
| 17.4 | Partially Disordered | - | Collapse of the structure into a partially disordered phase. researchgate.net |
Contextual Insights: Plasma Defect Engineering
While specific research on plasma defect-engineering of zirconium disulfide is limited, the techniques have been extensively applied to other transition metal dichalcogenides and related materials like zirconia, offering valuable contextual understanding. Plasma treatment is a versatile method for introducing and controlling defects in materials, thereby tuning their electronic, optical, and catalytic properties. acs.org
In the context of transition metal sulfides, plasma treatment is an effective strategy for creating sulfur vacancies (Vₛ). mdpi.comresearchgate.net For instance, in materials like molybdenum disulfide (MoS₂) and zinc indium sulfide (B99878) (ZnIn₂S₄), argon or hydrogen plasma can be used to selectively remove sulfur atoms from the crystal lattice. mdpi.comadvanceseng.com This process involves the bombardment of the material's surface with energetic ions, which transfer kinetic energy to the sulfur atoms, causing their ejection and the formation of vacancies. mdpi.com The concentration of these defects can often be controlled by varying the plasma treatment time. mdpi.com
This controlled introduction of defects can significantly enhance a material's performance in applications such as photocatalysis by creating new active sites and altering the electronic band structure. mdpi.com While direct application on ZrS₂ is not widely reported, the principles of plasma-induced defect engineering in other metal sulfides provide a strong indication of its potential for modifying the properties of zirconium disulfide. acs.orgresearchgate.net
Electronic Structure and Band Engineering in Zirconium Disulfide Systems
Electronic Band Structure Analysis of Bulk and Low-Dimensional ZrS₂
The arrangement of electron energy levels, or the electronic band structure, dictates the fundamental electronic and optical properties of a material. In ZrS₂, this structure varies significantly with the material's dimensionality.
The nature of the band gap—whether direct or indirect—determines a material's efficiency in light emission and absorption processes. In an indirect band gap semiconductor, the conduction band minimum (CBM) and the valence band maximum (VBM) occur at different momentum values (k-points) in the Brillouin zone.
Bulk ZrS₂ is consistently identified as an indirect band gap semiconductor. researchgate.net Theoretical calculations show the VBM is located at the Γ point, while the CBM is at the M point rsc.orgacs.org or the L point of the Brillouin zone. lqdtu.edu.vn The calculated value for the indirect band gap of bulk ZrS₂ is approximately 0.750 eV. lqdtu.edu.vn
When thinned down to a single layer, ZrS₂ retains its indirect band gap nature, according to several first-principles calculations. rsc.orgacs.orgrsc.org The VBM and CBM for monolayer ZrS₂ are typically located at the Γ and M points, respectively. rsc.orgacs.org However, the band gap value increases significantly compared to the bulk form due to quantum confinement effects. Calculated values for the monolayer indirect band gap range from 0.98 eV to 1.248 eV using Generalized Gradient Approximation (GGA) methods lqdtu.edu.vnacs.org and up to 1.93 eV using hybrid functional (HSE06) methods, which are known to be more accurate. rsc.org Some reports suggest that ZrS₂ possesses an indirect band gap in its bulk form but transitions to a direct band gap semiconductor as a monolayer, though this is less commonly reported in computational studies. ossila.com
Table 1: Band Gap Characteristics of Bulk and Monolayer ZrS₂
| Form | Band Gap Type | VBM Location | CBM Location | Calculated Band Gap (eV) |
| Bulk | Indirect | Γ | M or L | ~0.75 - 1.2 |
| Monolayer | Indirect | Γ | M | ~0.98 - 1.93 |
Analysis of the Density of States (DOS) and Partial Density of States (PDOS) reveals the atomic orbital contributions to the electronic bands. For ZrS₂, the valence band is primarily composed of the p-orbitals of the Sulfur (S) atoms, with some contribution from the d-orbitals of the Zirconium (Zr) atoms. lqdtu.edu.vnnih.gov Specifically, the upper region of the valence band is dominated by S 3p states, while the lower energy states in the valence band show contributions from S 3s states, hybridized with Zr s/p/d states, indicating strong covalent bonding between Zr and S atoms. lqdtu.edu.vn
The conduction band, conversely, is predominantly formed by the unoccupied d-orbitals of the Zr atoms. lqdtu.edu.vnnih.gov This clear separation of orbital contributions is characteristic of many transition metal dichalcogenides and is fundamental to their electronic behavior.
The Fermi level represents the highest energy state an electron can occupy at absolute zero temperature. Its position within the band gap is a critical determinant of a semiconductor's electronic properties, including its charge carrier concentration and type (n-type or p-type). quora.com In an intrinsic semiconductor, the Fermi level lies near the middle of the band gap.
In doped or non-stoichiometric materials, the Fermi level shifts. For n-type semiconductors, where electrons are the majority carriers, the Fermi level is positioned closer to the conduction band. quora.com For p-type semiconductors, with holes as majority carriers, it lies closer to the valence band. quora.com ZrS₂ monolayers have been observed to exhibit n-type transport characteristics, which implies that its Fermi level is naturally located closer to the conduction band. ossila.com This positioning facilitates the availability of electrons for conduction, influencing its suitability for applications in field-effect transistors and other electronic devices. The precise location of the Fermi level can be further manipulated through doping or electrostatic gating.
Strategies for Band Gap Modulation in ZrS₂
The ability to tune the band gap of a semiconductor is essential for tailoring its properties for specific applications, a process known as band gap engineering. nih.gov For ZrS₂, mechanical strain and external electric fields have emerged as effective strategies for modulating its electronic structure.
Applying mechanical strain is a powerful method to alter the lattice parameters of 2D materials, thereby modifying their electronic band structure. nih.govsemanticscholar.org For monolayer ZrS₂, strain has a significant influence on its band gap.
Under symmetrical biaxial strain, the band gap of monolayer ZrS₂ can be continuously tuned over a wide range, from zero to 2.47 eV, though it remains indirect. rsc.orgrsc.org This wide range of tunability makes it a promising material for solar cells, as it can be engineered to match the solar spectrum. rsc.org
More remarkably, applying uniaxial strain along specific crystallographic directions (zigzag or armchair) can induce a transition from an indirect to a direct band gap. rsc.orgrsc.org This transition is highly desirable for optoelectronic applications like light-emitting diodes and lasers, which require efficient radiative recombination of electron-hole pairs. The indirect-to-direct gap transition typically occurs under tensile strain, which selectively lowers the energy of the conduction band valley at the Γ point relative to the M point.
Table 2: Effect of Strain on Monolayer ZrS₂ Band Gap
| Strain Type | Effect on Band Gap Value | Effect on Band Gap Type |
| Biaxial (Symmetrical) | Continuously tunable (e.g., 0 to 2.47 eV) rsc.org | Remains indirect rsc.org |
| Uniaxial (Tensile) | Decreases band gap value | Can induce an indirect-to-direct transition rsc.orgrsc.org |
Applying an external electric field perpendicular to the plane of few-layer ZrS₂ is another effective tool for band gap engineering. While monolayer ZrS₂ is relatively insensitive to an external electric field, bilayer ZrS₂ shows significant modulation. jos.ac.cn
In bilayer ZrS₂, the band gap decreases monotonically as the strength of the vertical electric field increases. jos.ac.cn This is attributed to the Stark effect, which causes a potential difference between the two layers, leading to a reduction in the band gap. At a critical electric field strength of about 1.4 V/Å, the band gap can be closed entirely, inducing a semiconductor-to-metal transition. jos.ac.cn
In heterostructures involving ZrS₂, an electric field can also be used to tune the band alignment and band gap. For a ZrS₂/PtS₂ heterostructure, the band gap can be increased or decreased depending on the direction of the applied field. nih.gov Furthermore, an external field can induce an indirect-to-direct band gap transition in such heterostructures, offering another pathway to engineer materials for optoelectronic applications. acs.orgnih.govacs.org This high degree of tunability via an external field opens possibilities for the use of ZrS₂ in advanced electronic devices like tunable transistors and modulators. rsc.org
Doping and Functionalization Effects on ZrS2 Electronic Structure (e.g., Non-metal Doping: C, N, P; Transition Metal Doping: Nb, Pt, W)
The electronic properties of zirconium disulfide (ZrS2) can be strategically modified through doping with both non-metal and transition metal elements. This process, known as functionalization, is a key strategy for tuning the material's band structure for specific electronic and optoelectronic applications.
Non-metal Doping: The introduction of non-metallic elements such as carbon (C), nitrogen (N), and phosphorus (P) into the ZrS2 lattice primarily influences its conductivity. Doping with Group V elements like nitrogen and phosphorus has been shown to be an effective method for inducing p-type conductivity in ZrS2. daneshyari.com For instance, first-principles calculations suggest that N and P doping can effectively create hole carriers in the material. daneshyari.com In a related study on ZrS2/ZrSe2 heterostructures, doping with B, C, and N atoms was found to result in p-type characteristics, while O and F atom doping led to n-type behavior. nih.gov Specifically, the incorporation of B and C atoms introduced impurity energy levels within the band gap, thereby affecting the heterostructure's conductivity. nih.gov
Transition Metal Doping: The incorporation of transition metals like niobium (Nb), platinum (Pt), and tungsten (W) can induce more dramatic changes in the electronic and magnetic properties of ZrS2. While specific studies on Pt and W doping in ZrS2 are not as prevalent, research on doping with other transition metals provides insight into the expected effects. For example, doping with vanadium (V) has been shown to induce p-type semiconducting behavior and can also introduce ferromagnetic ordering into the ZrS2 lattice. aps.org Generally, since the valence and conduction band edges in transition metal dichalcogenides are significantly influenced by the d-orbitals of the transition metal, doping with other transition metals offers a potent method for tuning electronic and optical properties. aps.org Studies on other 2D materials have demonstrated that transition metal doping can lead to a range of outcomes, from magnetic semiconductors to half-metallic and metallic states. nih.gov
Table 1: Effects of Doping on the Electronic Properties of ZrS2
| Dopant Type | Dopant Element(s) | Primary Effect on Electronic Structure | Resulting Conductivity Type | Reference |
| Non-metal | N, P | Introduction of acceptor levels | p-type | daneshyari.com |
| Non-metal | C | Creation of impurity energy levels in the band gap | p-type | nih.gov |
| Transition Metal | V | Introduction of p-doping nature and potential ferromagnetic ordering | p-type | aps.org |
Dimensionality-Dependent Band Gap Evolution in ZrS2 (Monolayer, Bilayer, Trilayer)
The electronic band gap of zirconium disulfide is highly sensitive to the number of layers, a characteristic feature of two-dimensional materials. As the material is thinned down from its bulk form to a few layers, quantum confinement effects become prominent, leading to a significant evolution of its band structure.
Bulk ZrS2 is an indirect band gap semiconductor with a band gap of approximately 1.70 eV. researchgate.net However, as the dimensionality is reduced, the band gap generally increases. Theoretical calculations have shown that monolayer ZrS2 possesses an indirect band gap of around 2.01 eV. researchgate.net For bilayer and trilayer ZrS2, the indirect band gaps are reported to be 1.97 eV and 1.94 eV, respectively. researchgate.net This trend indicates that the band gap decreases as the number of layers increases, gradually approaching the bulk value. The conduction band minimum is typically located at the L point, while the valence band maximum is at the Γ point in k-space, confirming the indirect nature of the band gap in both bulk and monolayer forms. lqdtu.edu.vn
Table 2: Band Gap of ZrS2 as a Function of the Number of Layers
| Number of Layers | Band Gap Type | Band Gap (eV) | Reference |
| Monolayer | Indirect | 2.01 | researchgate.net |
| Bilayer | Indirect | 1.97 | researchgate.net |
| Trilayer | Indirect | 1.94 | researchgate.net |
| Bulk | Indirect | ~1.70 | researchgate.net |
Electron Transport Phenomena and Carrier Dynamics in ZrS2
The electron transport properties of zirconium disulfide are central to its potential applications in electronic devices. These properties are primarily defined by the mobility of its charge carriers and its electrical conductivity.
Carrier Mobility and Conductivity Characteristics
Zirconium disulfide is an n-type semiconductor with notable carrier mobility. researchgate.net Experimental studies on sputtered ZrS2 films have demonstrated a high Hall-effect mobility of 1,250 cm²V⁻¹s⁻¹. researchgate.net Other reports also indicate a high electron mobility of approximately 1,200 cm²V⁻¹s⁻¹. researchgate.net This high carrier mobility is a significant advantage for applications in field-effect transistors and other electronic devices. The conductivity of ZrS2 is influenced by factors such as crystallinity, defects, and doping. The intrinsic n-type behavior is attributed to the electronic structure of the material.
Table 3: Experimentally Measured Carrier Mobility in ZrS2
| Property | Value | Material Form | Reference |
| Hall-Effect Mobility | 1,250 cm²V⁻¹s⁻¹ | Sputtered Film | researchgate.net |
| Electron Mobility | ~1,200 cm²V⁻¹s⁻¹ | Not Specified | researchgate.net |
Semiconductor-to-Metal Transitions under Pressure
The application of external pressure can induce significant changes in the crystal and electronic structure of ZrS2, leading to a semiconductor-to-metal transition. First-principles calculations have shown that at ambient pressure, ZrS2 exists in a semiconducting phase with a P-3m1 crystal structure. rsc.org As pressure is applied, the material undergoes a series of structural phase transformations.
A transition to a monoclinic P21/m structure occurs at 2.0 GPa, with the material remaining a narrow-gap semiconductor. rsc.org A further increase in pressure to 5.6 GPa induces a phase transition to an orthorhombic Immm structure, at which point ZrS2 becomes metallic. rsc.org This metallization is attributed to the changes in the bonding states and the overlap of electronic bands under high pressure. The material maintains its metallic state in the subsequent tetragonal I4/mmm phase, which emerges at 25.0 GPa. rsc.org This pressure-induced semiconductor-to-metal transition highlights the tunability of ZrS2's electronic properties through mechanical means.
Table 4: Pressure-Induced Phase Transitions and Metallization in ZrS2
| Pressure | Crystal Structure | Electronic State | Reference |
| Ambient | P-3m1 | Semiconductor | rsc.org |
| 2.0 GPa | P21/m | Semiconductor | rsc.org |
| 5.6 GPa | Immm | Metal | rsc.org |
| 25.0 GPa | I4/mmm | Metal | rsc.org |
Optical Properties and Optoelectronic Device Applications of Zirconium Disulfide
Optical Absorption Spectra and Absorption Edge Analysis of ZrS₂
Zirconium disulfide is a layered semiconductor with an energy bandgap of approximately 1.7 eV at room temperature, making it suitable for various optoelectronic applications. rsc.org Theoretical investigations and experimental data show that ZrS₂ possesses a high absorption coefficient, on the order of 10⁴ to 10⁵ cm⁻¹, particularly in the visible and ultraviolet regions of the electromagnetic spectrum. researchgate.netresearchgate.netresearching.cn This strong light-matter interaction is a key attribute for its use in light-harvesting and photodetection devices. The optical properties, such as the dielectric function, reflectivity, and energy loss, exhibit significant anisotropy, particularly at lower energy levels. researchgate.netlqdtu.edu.vn
Investigation of Absorption Coefficient and Peaks across Spectral Ranges
The absorption coefficient of ZrS₂ has been a subject of both theoretical and experimental studies. Theoretical calculations suggest that the absorption coefficient can reach values as high as 2.1 x 10⁵ cm⁻¹ to 1.0 x 10⁶ cm⁻¹ in the energy range of 5 to 10 eV. researchgate.netroyalsocietypublishing.org For monolayers, the absorption peaks are notably sharp and well-separated, which is advantageous for sensor applications. researchgate.netlqdtu.edu.vn Specifically, in the ultraviolet range, the optical absorption peaks for monolayer ZrS₂ can reach the order of 10⁵ cm⁻¹, and this is further enhanced in heterostructures. researching.cn
The optical absorption of ZrS₂ is intrinsically linked to its electronic band structure. The valence band is primarily formed by sulfur p-states, while the conduction band is mainly composed of zirconium d-states. researchgate.netlqdtu.edu.vn Transitions between these bands govern the material's response to incident light. For instance, the dielectric function of ZrS₂ shows its highest peak in the energy range of 1.5 to 2.5 eV. researchgate.net When fabricated as quantum dots (QDs), ZrS₂ exhibits a significant quantum confinement effect, resulting in a much wider bandgap of around 3.32 eV compared to its bulk counterpart (1.7 eV). rsc.org This widening of the bandgap shifts the absorption edge towards the solar-blind ultraviolet spectrum. rsc.org
Effects of Alloying on Optical Absorption (e.g., ZrSₓSe₂₋ₓ)
Alloying Zirconium Disulfide with Zirconium Diselenide (ZrSe₂) to form ZrSₓSe₂₋ₓ provides a powerful method for tuning the material's optical and electronic properties. psu.edupsu.edu This alloying enables continuous control over the bandgap and, consequently, the optical absorption spectrum, which is critical for device engineering. psu.edu
Spectroscopic ellipsometry measurements on the ZrSₓSe₂₋ₓ alloy series reveal a redshift of exciton (B1674681) transitions as the selenium content increases (i.e., as 'x' decreases). psu.edu This corresponds to a continuous tuning of the bandgap from 1.86 eV (pure ZrS₂) down to 1.15 eV (pure ZrSe₂). researchgate.net This tunability allows the absorption characteristics to be tailored for specific wavelengths, ranging from the visible to the near-infrared. psu.edu Furthermore, these alloys exhibit strong light-matter interactions with low optical loss in the near-infrared, making them highly promising for various optoelectronic applications. psu.edupsu.edu Comprehensive studies involving Raman spectroscopy and density functional theory (DFT) calculations have further elucidated the effects of substitutional doping on the material's phonon and exciton states. psu.edumit.edu
Photodetection Mechanisms and Performance of ZrS₂-Based Devices
The favorable optical and electronic properties of ZrS₂, such as its high absorption coefficient and n-type semiconductor behavior, make it an excellent candidate for photodetectors. researchgate.netresearchgate.net The photodetection mechanism in ZrS₂ primarily relies on the generation of electron-hole pairs upon light absorption, which increases the material's conductivity. This change in current between the dark state and the illuminated state is the basis of its function as a photodetector.
Fabrication and Characterization of ZrS₂ Photodetectors
Several methods have been successfully employed to fabricate ZrS₂-based photodetectors. High-quality, large-area ZrS₂ films can be grown on substrates like sapphire using chemical vapor deposition (CVD), which can then be patterned with electrodes to create photodetector devices. researchgate.net Another scalable technique is atomic layer deposition (ALD), which allows for the controlled deposition of continuous ZrS₂ films with thicknesses ranging from a few monolayers to several nanometers. acs.org For these devices, gold electrodes are typically evaporated through shadow masks to define the channel. acs.org
A different approach involves the synthesis of ZrS₂ quantum dots (QDs) through methods like one-pot colloidal synthesis. rsc.orgresearchgate.net These QDs can then be used to create a photodetector by depositing them as an active layer between gold electrodes on a substrate such as glass. rsc.org The fabrication of heterostructures, for instance by vertically stacking exfoliated monolayer MoS₂ and few-layered ZrS₃ nanosheets, is another advanced technique used to create high-performance photodetectors. bohrium.com
Characterization of these devices involves a suite of techniques. Atomic force microscopy (AFM) is used to determine the thickness and surface morphology of the ZrS₂ layers. acs.orgbohrium.com Raman spectroscopy helps to confirm the crystalline quality and structure of the material. rsc.orgbohrium.com The core photoresponse properties are measured by analyzing the current-voltage (I-V) characteristics under dark conditions and illumination at various wavelengths and intensities. bohrium.comresearchgate.net
Analysis of Light On/Off Ratios, Specific Detectivity, and Response Times
ZrS₂-based photodetectors have demonstrated impressive performance metrics. The light on/off ratio, which measures the change in current between the illuminated and dark states, is a key indicator of a photodetector's sensitivity. Devices fabricated from epitaxially grown ZrS₂ films have shown exceptionally high on/off ratios, reaching up to 10⁶. researchgate.net
Specific detectivity (D*), another critical parameter, quantifies the ability of a detector to discern weak signals. ZrS₂ photodetectors have achieved a remarkable specific detectivity of 2.6 x 10¹² Jones. researchgate.net Even when based on quantum dots, which can have more defects, ZrS₂ photodetectors show a high detectivity of 1.8 x 10⁹ Jones. rsc.org
Response time determines how quickly a photodetector can react to changes in illumination. ZrS₂-based devices have shown fast response times, with photodetectors based on ZrS₂(₁₋ₓ)Se₂ₓ alloys exhibiting response times of approximately 100 µs. researchgate.net For UV photodetectors made from ZrS₂ QDs, rise and fall times have been measured at 43 ms (B15284909) and 92 ms, respectively. rsc.org
Performance Metrics of ZrS₂-Based Photodetectors
| Device Structure | Light On/Off Ratio | Specific Detectivity (Jones) | Response Time | Reference |
|---|---|---|---|---|
| Epitaxial ZrS₂ Film | 10⁶ | 2.6 × 10¹² | - | researchgate.net |
| Epitaxial ZrS₂ on h-BN | > 2 × 10⁵ | - | - | researchgate.net |
| ZrS₂ Quantum Dots (UV) | - | 1.8 × 10⁹ | 43 ms (rise) / 92 ms (fall) | rsc.org |
| ZrS₂(₁₋ₓ)Se₂ₓ Alloy | - | - | ~100 µs | researchgate.net |
Photovoltaic Applications and Solar Energy Conversion in ZrS₂
The inherent properties of ZrS₂, including its suitable bandgap and strong light absorption, make it a promising material for photovoltaic applications. psu.edu The ability to tune its bandgap through alloying further enhances its potential for use in next-generation solar cells. psu.edudiva-portal.org
Numerical simulations using SCAPS-1D (Solar Cell Capacitance Simulator) have been performed to model the performance of solar cells with a Graphene Oxide/Zirconium Disulfide (Go/ZrS₂) heterostructure. karazin.uakarazin.ua These studies predict that such a device could achieve a high power conversion efficiency (PCE) of 17% and a high short-circuit current density (Jsc) of 38 mA/cm². karazin.uakarazin.ua This performance is comparable to or better than other solar cells based on graphene oxide and perovskite materials. karazin.ua
The same simulations show a strong dependence of the solar cell's performance on the energy gap of the ZrS₂ layer. As the bandgap of ZrS₂ increases from 1.2 eV to 1.7 eV, the short-circuit current density is predicted to decrease from 38 mA/cm² to 22 mA/cm², and the power conversion efficiency drops from 17% to 9%. karazin.uakarazin.ua This highlights the critical importance of bandgap engineering, potentially through alloying, to optimize ZrS₂ for maximum solar energy conversion efficiency, with a bandgap around 1.34 eV often considered ideal for single-junction solar cells. diva-portal.orgkarazin.ua
Simulated Photovoltaic Performance of Go/ZrS₂ Solar Cells
| ZrS₂ Energy Gap (eV) | Short-Circuit Current Density (Jsc) (mA/cm²) | Power Conversion Efficiency (η) (%) | Reference |
|---|---|---|---|
| 1.2 | 38 | 17 | karazin.uakarazin.ua |
| 1.7 | 22 | 9 | karazin.uakarazin.ua |
ZrS₂ as an Absorber Layer in Solar Cells
Zirconium disulfide's favorable semiconducting properties, including a high optical absorption coefficient and significant charge carrier mobility, make it a material of interest for photovoltaic applications. researchgate.netsemanticscholar.org While frequently investigated as a buffer layer, its potential as an absorber layer is also under exploration. researchgate.netsemanticscholar.orgresearchgate.net Numerical simulations using tools like the Solar Cell Capacitance Simulator (SCAPS-1D) have been employed to model the performance of solar cells incorporating ZrS₂.
In one such study, a novel inorganic heterojunction solar cell based on n-type ZrS₂ and p-type Copper (II) oxide (CuO) was simulated. nih.gov The performance of the device was found to be heavily dependent on parameters like the thickness, carrier concentration, and bandgap of both the absorber and window layers. nih.gov For the ZrS₂/CuO heterojunction, an optimal efficiency of 23.8% was achieved with a 1.35 eV bandgap for the CuO absorber layer. nih.gov Another simulation focused on a heterojunction between ZrS₂ and graphene oxide, which was then improved by inserting a Methylammonium Lead Iodide layer, resulting in a power conversion efficiency of 26%. researchgate.net
A comparative simulation explored various junctions between ZrS₂ and different absorber layers, including copper zinc tin sulfide (B99878) (CZTS), copper indium sulfide, and copper indium selenide. researchgate.net The study concluded that an Al-ZnO/ZrS₂/CZTS structure yielded the best efficiency of 9.72% at room temperature. researchgate.netresearchgate.net Another simulation focusing on a device with a Copper Manganese Tin Sulfide (CMTS) absorber and a ZrS₂ buffer layer achieved a theoretical efficiency of 31.54%. icm.edu.pl These simulation results highlight the potential of ZrS₂ in developing cost-effective and highly efficient thin-film solar cells. icm.edu.pl
Table 1: Simulated Performance of Solar Cells Incorporating ZrS₂
| Solar Cell Structure | Role of ZrS₂ | Simulated Efficiency (η) | Open-Circuit Voltage (V_oc) | Short-Circuit Current (J_sc) | Fill Factor (FF) | Source(s) |
|---|---|---|---|---|---|---|
| ZrS₂/CuO | Window Layer | 23.8% | 0.96 V | 34.2 mA/cm² | 72.2% | nih.gov |
| ZrS₂/GO/MAPbI₃ | Window Layer | 26% | 0.9 V | 38.3 mA/cm² | - | researchgate.net |
| Al-ZnO/ZrS₂/CZTS | Buffer Layer | 9.72% | - | - | - | researchgate.netresearchgate.net |
| ZrS₂/CMTS | Buffer Layer | 31.54% | 0.99 V | 36.44 mA/cm² | 87.69% | icm.edu.pl |
Photocatalytic Water Splitting for Hydrogen Production using ZrS₂
Photocatalytic water splitting using solar energy is a promising route for sustainable hydrogen production. qd-europe.com Two-dimensional ZrS₂ has been identified as a potential photocatalyst for this purpose due to its optimal band gap and good thermodynamic stability. researchgate.netresearchgate.net Theoretical calculations have shown that single- and few-layer ZrS₂ possess a suitable band gap of about 2.0 eV and sufficient potential differences to drive both the hydrogen and oxygen evolution reactions. researchgate.net
The effectiveness of ZrS₂ is often enhanced by forming heterostructures with other materials. acs.orgrsc.org These structures, such as those with arsenene, GeC, or InSe, can facilitate the spatial separation of photo-generated electrons and holes, which is crucial for efficient photocatalysis. acs.orgrsc.orgdoi.org For instance, a ZrS₂/InSe heterojunction was predicted to be an indirect bandgap structure with a type-II band alignment, which is beneficial for separating charge carriers. rsc.org Similarly, MoSi₂N₄/ZrS₂ heterojunctions have been studied for their potential to improve electron-hole separation, leading to more electrons participating in the hydrogen production reaction. sioc-journal.cn These findings suggest that ZrS₂-based materials, particularly in the form of heterostructures, are promising candidates for photocatalytic hydrogen generation. researchgate.netacs.org
Optimization of Band Edge Positions for Enhanced Photocatalytic Efficiency
For a semiconductor to be an effective photocatalyst for water splitting, its conduction band minimum (CBM) must be more negative than the reduction potential of H⁺/H₂, and its valence band maximum (VBM) must be more positive than the oxidation potential of O₂/H₂O. doi.org The efficiency of the process can be maximized by tuning the band edge positions. researchgate.net
One effective method for modulating the electronic and optical properties of 2D materials is through strain engineering. researchgate.net First-principles calculations have shown that applying strain to monolayer ZrS₂ can tune its band edge positions. researchgate.net Specifically, a tensile uniaxial strain of 4% was found to minimize the difference between the conduction band potential and the valence band potential relative to the water redox potentials, thereby maximizing the potential photocatalytic efficiency of monolayer ZrS₂. researchgate.net
Solar-to-Hydrogen (STH) Conversion Efficiency Studies
The solar-to-hydrogen (STH) efficiency is a key metric for evaluating the performance of a photocatalytic system, representing the ratio of the chemical energy stored in the produced hydrogen to the energy of the incident solar radiation. qd-europe.com While achieving high STH efficiency is a major goal, many challenges remain in developing materials and systems for practical and economical solar water splitting. qd-europe.comrsc.org
Theoretical studies have predicted promising STH efficiencies for ZrS₂-based heterostructures. For a direct Z-scheme heterojunction composed of GeC and ZrS₂, the STH production efficiency was calculated to be 28.7%. doi.org Another study on a Z-scheme van der Waals heterojunction of ZrS₂ and Janus Ga₂SSe predicted that the system could achieve a significant STH efficiency due to its optimized band structure and efficient electron transfer. mdpi.com Similarly, a GeS/GeSe heterojunction was calculated to have an STH of up to 31.21%. bohrium.com These theoretical investigations underscore the potential of ZrS₂-based systems for efficient solar-to-hydrogen conversion, although experimental verification remains a critical next step. doi.orgmdpi.com
Nonlinear Optical Properties of ZrS₂ Nanomaterials
In addition to its applications in solar energy conversion, zirconium disulfide exhibits significant nonlinear optical (NLO) properties, making it a candidate for various photonic and optoelectronic devices. nih.govnih.gov These properties arise from the strong interaction between light and the material, particularly in its 2D form. nih.gov As a group IVB TMDC, ZrS₂ possesses unique characteristics, such as a high electron mobility (1200 cm²/Vs), which is substantially larger than that of the more commonly studied MoS₂. ossila.comnih.gov Its relatively small direct bandgap of around 1.4 eV makes it particularly suitable for applications in the near-infrared wavelength range. nih.gov The investigation of these NLO properties has opened up applications for ZrS₂ in devices like pulsed lasers. nih.govnih.gov
Saturable Absorption Characteristics of ZrS₂
Saturable absorption is a nonlinear optical phenomenon where the absorption of light by a material decreases at high light intensities. Materials exhibiting this property, known as saturable absorbers (SAs), are essential components for passively Q-switched and mode-locked lasers. nih.govresearching.cn
ZrS₂ nanosheets have been successfully prepared and demonstrated to possess excellent saturable absorption characteristics. nih.govresearching.cn The key performance parameters of an SA are its modulation depth, saturation intensity, and nonsaturable absorbance. The modulation depth indicates the maximum change in absorption, while the saturation intensity is the light intensity at which the absorption drops to half of its initial value. researching.cn Experimental studies have characterized these properties for ZrS₂-based SAs. nih.govresearching.cn
Table 2: Measured Saturable Absorption Properties of ZrS₂-Based Saturable Absorbers
| Saturable Absorber Type | Modulation Depth (ΔT) | Saturation Intensity (I_sat) | Nonsaturable Absorbance (α_ns) | Source(s) |
|---|---|---|---|---|
| ZrS₂ Nanosheets | 14.7% | 0.34 MW/cm² | 17.4% | researching.cnoptica.org |
| ZrS₂ Nanostructured Film on D-shaped Fiber | 3.3% | 13.26 MW/cm² | 17% | nih.gov |
Applications in Pulsed Fiber Lasers (e.g., Q-switching)
The strong saturable absorption properties of ZrS₂ nanomaterials have been harnessed for the generation of short optical pulses in fiber lasers. nih.govresearching.cn By incorporating a ZrS₂-based saturable absorber into the laser cavity, stable passively Q-switched operation can be achieved. nih.govresearching.cn Q-switching allows for the production of high-energy, microsecond or nanosecond-duration pulses. researching.cn
In a typical setup, a ZrS₂-based SA is placed within an erbium-doped fiber (EDF) laser ring cavity. researching.cn As the pump power is increased, the laser output switches from continuous wave to a stable pulsed regime. Research has demonstrated passively Q-switched EDF lasers using ZrS₂ SAs that produce stable pulse trains. nih.govresearching.cn The performance of these lasers, including the pulse repetition rate, pulse width, and pulse energy, is dependent on the pump power and the specific characteristics of the SA. nih.govresearching.cn One study reported achieving a pulse width as short as 1.49 μs, which was noted as the shortest obtained with a ZrS₂-SA at the time. researching.cnoptica.org Another work demonstrated the first dual-wavelength Q-switched fiber laser using ZrS₂. nih.gov These results confirm that ZrS₂ is a highly effective and promising saturable absorber for applications in pulsed fiber lasers. researching.cnresearchgate.net
Table 3: Performance of Q-switched Erbium-Doped Fiber Lasers using ZrS₂ Saturable Absorbers
| Laser Performance Metric | Value | Pump Power Range | Source(s) |
|---|---|---|---|
| Pulse Repetition Rate | 40.65 kHz to 87.1 kHz | 55 mW to 345 mW | researching.cnoptica.org |
| Shortest Pulse Width | 1.49 μs | - | researching.cnoptica.org |
| Maximum Single Pulse Energy | 33.5 nJ | at 345 mW pump power | researching.cn |
| Shortest Pulse Width (Dual-Wavelength) | 2.3 μs | - | nih.gov |
| Maximum Single Pulse Energy (Dual-Wavelength) | 53.0 nJ | at 479 mW pump power | nih.gov |
Tunable Optical Properties in Heterostructures and Alloys
The optical properties of Zirconium disulfide (ZrS2) can be significantly modulated by forming heterostructures with other two-dimensional (2D) materials and by creating alloys. These approaches offer powerful strategies for tuning the electronic bandgap, optical absorption, and other key parameters, paving the way for their use in a variety of optoelectronic devices.
Heterostructures
Van der Waals (vdW) heterostructures, formed by stacking different 2D materials, can exhibit novel optical properties distinct from their constituent layers. The formation of a heterostructure with ZrS2 can lead to changes in its bandgap and can even induce transitions from an indirect to a direct bandgap material, which is crucial for efficient light emission.
For instance, a ZrS2/GaS vdW heterostructure is found to have a bandgap of 0.88 eV. researchgate.net When ZrS2 is combined with Gallium Selenide (GaSe) to form a ZrS2/GaSe heterostructure, it results in a typical Type-II band alignment with an indirect bandgap of 0.763 eV. bohrium.com The optical properties of this heterostructure are highly tunable; doping can decrease the bandgap and enhance the optical absorption coefficient. bohrium.com Furthermore, the application of an external electric field or strain can induce a transition from an indirect to a direct bandgap and from a Type-II to a Type-I band alignment. bohrium.com
Similarly, a stable ZrS2/PtS2 heterostructure exhibits an indirect bandgap of 0.74 eV. researchgate.netacs.orgacs.org The application of an external electric field can modulate this bandgap, with a negative field increasing it and a positive field decreasing it. researchgate.netacs.orgacs.org Notably, an indirect-to-direct bandgap transition can be triggered by a negative electric field of -0.6 V/Å. researchgate.netacs.org Vertical strain also plays a significant role, with compressive strain reducing the bandgap and tensile strain leading to a linear increase. researchgate.netacs.org
The formation of a ZrS2/SnS2 vdW heterostructure results in an indirect semiconductor with a bandgap of 0.73 eV and an intrinsic Type-I band alignment. researching.cn This heterostructure shows enhanced optical absorption in the ultraviolet region. researching.cn When heterostructures are formed with materials like hexagonal Boron Nitride (h-BN) and graphitic Carbon Nitride (g-C3N4), the resulting h-BN/ZrS2 and g-C3N4/ZrS2 structures show a marked improvement in visible-light absorption. rsc.org A direct bandgap can even be achieved in a graphene/ZrS2 heterostructure. rsc.org
Lateral heterostructures, where different materials are stitched together in the same plane, also offer a route to tune optical properties. For (ZrS2)m-(HfS2)n lateral heterostructures, a direct bandgap is observed when the number of atomic rows (m and n) is greater than one. soton.ac.uk The magnitude of this direct bandgap decreases as the width of the constituent stripes increases. soton.ac.uk
Bandgap Tuning in ZrS2-Based Heterostructures
| Heterostructure | Bandgap (eV) | Band Alignment/Type | Tunability Notes |
|---|---|---|---|
| ZrS2/GaS | 0.88 | - | - |
| ZrS2/GaSe | 0.763 | Type-II (Indirect) | Doping decreases bandgap. Electric field/strain can induce indirect-to-direct and Type-II to Type-I transition. |
| ZrS2/PtS2 | 0.74 | Type-II (Indirect) | Negative electric field increases bandgap, positive decreases it. Indirect-to-direct transition at -0.6 V/Å. Strain-tunable. |
| ZrS2/SnS2 | 0.73 | Type-I (Indirect) | Enhanced UV absorption. |
| graphene/ZrS2 | - | Direct | - |
| (ZrS2)2-(HfS2)2 | 1.212 | Direct | Bandgap decreases with increasing stripe width. |
| (ZrS2)9-(HfS2)9 | 1.125 | Direct | Bandgap decreases with increasing stripe width. |
Alloys
Alloying ZrS2 with other transition metal dichalcogenides provides a continuous means to tune its optical and electronic properties. A notable example is the alloy of Zirconium disulfide with Zirconium diselenide (ZrSxSe2−x). By varying the composition, denoted by 'x', the bandgap and other key parameters can be precisely controlled. rsc.orgresearchgate.netpsu.edu
In ZrSxSe2−x alloys, a blue-shift of the direct, allowed exciton transitions is observed with increasing sulfur content. rsc.org This demonstrates strong light-matter interactions with low optical loss in the near-infrared (NIR) region. rsc.orgpsu.edu The optical absorption spectra of ZrS2(1−x)Se2(x) ternary alloys exhibit a red shift as the selenium concentration increases, with the main absorption peaks covering a broad visible range from 2.405 eV to 1.908 eV. rsc.org This tunability makes these alloys highly promising for applications in optoelectronic devices operating within the visible spectrum. rsc.org
The relationship between the excitonic transition energies and the alloy composition can be described by a bowing parameter, which quantifies the deviation from a linear interpolation between the properties of the parent compounds, ZrS2 and ZrSe2. mit.edu
Optical Properties of ZrS2(1-x)Se2(x) Alloys
| Property | Observation |
|---|---|
| Bandgap Tuning | Continuously tunable by varying the composition 'x'. |
| Exciton Transitions | Blue-shift with increasing sulfur (S) content. |
| Optical Absorption | Main absorption peaks shift from 2.405 eV to 1.908 eV as Selenium (Se) concentration increases. |
| Light-Matter Interaction | Strong interaction with low optical loss in the near-infrared (NIR). |
Catalytic Activities and Electrochemical Applications of Zirconium Disulfide
Hydrogen Evolution Reaction (HER) Electrocatalysis using ZrS2
The electrochemical splitting of water to produce hydrogen is a cornerstone of renewable energy strategies. The efficiency of this process is heavily dependent on catalysts for the hydrogen evolution reaction (HER). While platinum-based materials are the benchmark, their high cost motivates the search for alternatives like ZrS2.
Like many TMDs, the catalytic activity of pristine ZrS2 for the HER is anisotropic. Theoretical and experimental studies on materials like MoS2 have established that the primary active sites are located at the edges of the material's layers, while the basal planes are relatively inert. researchgate.net This is because the edge sites feature coordinatively unsaturated sulfur atoms that can effectively adsorb hydrogen intermediates, a critical step in the HER process. In contrast, the basal planes are fully coordinated and chemically stable, offering poor sites for hydrogen adsorption. For pristine ZrS2, theoretical studies indicate that the S-edge exhibits good catalytic activity for HER.
To enhance the catalytic performance of ZrS2, particularly by activating its inert basal planes, doping with other elements has emerged as a key strategy. Introducing dopant atoms into the ZrS2 lattice can modify its electronic structure, create defect sites, and ultimately improve its HER efficiency.
Theoretical studies have shown that doping ZrS2 with metals like Niobium (Nb) and Platinum (Pt) can significantly boost its catalytic activity. Doping disrupts the material's symmetry and introduces additional unsaturated electrons, which can serve as active sites. Pt-doped ZrS2, in particular, has been identified as a promising HER catalyst through these computational models.
While direct experimental studies on phosphorus (P)-doped ZrS2 for HER are limited, research on other P-doped materials provides insight into the potential mechanisms. For instance, P-doping in materials like penta-graphene and MoS2 has been shown to optimize the Gibbs free energy for hydrogen adsorption, a key descriptor of HER activity. nih.govbohrium.com The introduction of P atoms can create vacancy defects and modulate the charge distribution, turning previously inert sites into active centers for hydrogen evolution. nih.govresearchgate.net This suggests that P-doping could be a viable strategy for enhancing the HER performance of ZrS2.
The Gibbs free energy of hydrogen adsorption (ΔGH) is a crucial theoretical descriptor for evaluating the HER activity of a catalyst. An ideal catalyst should have a ΔGH value close to zero, indicating that the hydrogen atom is bound neither too strongly nor too weakly, facilitating both its adsorption and subsequent release as hydrogen gas.
Density functional theory (DFT) calculations are employed to determine these values. For doped ZrS2 systems, these calculations reveal how modifications to the material's structure impact its intrinsic activity. For example, theoretical studies have calculated ΔGH* values for various doped configurations, demonstrating that specific dopants can tune the hydrogen adsorption energy to be near-optimal. The HER process is understood to proceed via either the Volmer-Tafel or Volmer-Heyrovsky mechanism, both of which begin with the initial adsorption of a hydrogen intermediate (the Volmer step). nih.govmdpi.com Optimizing ΔGH* through doping is therefore a rational design strategy for improving ZrS2-based HER electrocatalysts.
| Catalyst System | Calculated Gibbs Free Energy (ΔGH*) | Note |
|---|---|---|
| Ideal Catalyst | ~ 0 eV | Optimal binding energy for HER. nih.gov |
| P-doped Penta-Graphene (for comparison) | Approaches 0 eV with C2 vacancies. nih.gov | Demonstrates the effectiveness of P-doping in tuning HER activity. nih.gov |
Oxygen Reduction Reaction (ORR) Electrocatalysis using ZrS2 Monolayers
The oxygen reduction reaction (ORR) is a critical process in energy conversion devices like fuel cells and metal-air batteries. The basal planes of pristine TMD monolayers like ZrS2 are typically inert for ORR. However, computational studies have shown that doping can activate these surfaces.
A theoretical study using density functional theory (DFT) designed a platinum-doped 2D monolayer of zirconium disulfide (Pt-ZrS2) as a potential ORR catalyst. gotriple.eu The research found that substituting a zirconium atom with a platinum atom activates the otherwise inert basal plane. gotriple.eu This Pt-ZrS2 system demonstrates exceptional electrocatalytic activity towards the ORR, proceeding through a highly efficient four-electron reduction pathway. gotriple.eu The calculations showed that a dissociative reaction path for oxygen is favorable on the Pt-ZrS2 surface. gotriple.eu This work highlights the potential of using atomic doping to engineer ZrS2 monolayers into effective cathodes for fuel cells. gotriple.eu In contrast, related zirconium compounds such as the metastable suboxide Zr3O have shown outstanding ORR performance, surpassing benchmark Pt/C catalysts, which indicates the potential of the broader class of zirconium materials in this field. ed.ac.uknih.gov
ZrS2 in Thermochemical Processes
Thermochemical processes often involve reactions at high temperatures to drive chemical transformations, such as in water splitting or CO2 reduction cycles. While materials like iron oxide combined with yttria-stabilized zirconia (a zirconium oxide) are studied for solar-thermochemical cycles, the direct application of zirconium sulfide (B99878) in such processes is less common. nih.govrsc.org
However, the thermodynamic properties of zirconium sulfide phases at high temperatures have been investigated. A study utilized a hydrogen reduction technique to determine the thermodynamic characteristics of various zirconium sulfide phases, including ZrS2, at temperatures between 500°C and 900°C. mst.edu By equilibrating the sulfide phases with a hydrogen-hydrogen sulfide (H2S/H2) gas mixture, researchers could determine the partial molar free energy, enthalpy, and entropy of sulfur in the material. mst.edu This type of fundamental thermodynamic data is essential for understanding the stability and reactivity of ZrS2 in high-temperature environments relevant to thermochemical applications. The research also investigated the phase boundaries, noting that the composition of the disulfide phase remains nearly constant across the temperature range studied. mst.edu
Applications in H2S Splitting for Hydrogen Recovery
The splitting of hydrogen sulfide (H2S) into hydrogen (H2) and sulfur is an increasingly studied pathway for hydrogen production. This process is advantageous from both an environmental perspective, as it utilizes a toxic industrial byproduct, and an energy standpoint. researchgate.net The electrochemical separation of H2S is energetically more favorable than water splitting, requiring a theoretical potential difference of only 0.14 V compared to 1.23 V for water. mdpi.comnih.gov
Zirconium disulfide has been identified as a promising photocatalyst for this application. nih.govcureus.com Theoretical and computational studies suggest that single- and few-layer ZrS2 possess an optimal band gap of approximately 2.0 eV, providing a sufficient potential difference to drive the hydrogen evolution reaction from H2S splitting under visible light. cureus.com While much of the experimental focus has been on other metal sulfides like cadmium sulfide (CdS) researchgate.net, the inherent properties of ZrS2 make it a strong candidate for facilitating the efficient, low-temperature electrochemical splitting of H2S for sustainable hydrogen recovery. mdpi.comnih.govcureus.com
Photocatalytic Degradation of Organic Pollutants by ZrS2 Nanoflakes
The removal of persistent organic pollutants from water is a significant environmental challenge. nyu.eduresearchgate.net Nanomaterials that can act as photocatalysts offer a promising solution by degrading these toxic compounds into harmless substances like CO2 and H2O. nyu.edu Zirconium disulfide, particularly in the form of nanoflakes, has demonstrated notable efficacy in this area. nih.govnih.gov
Research has shown that ZrS2 nanoflakes, with a narrow size distribution of 10–30 nm, exhibit excellent performance in the photocatalytic degradation of 4-nitrophenol, which is considered a difficult-to-remove pollutant. nih.govnih.gov The photocatalytic mechanism is initiated when the semiconductor material absorbs light energy equal to or greater than its band gap, promoting electrons from the valence band to the conduction band. researchgate.net This creates electron-hole pairs, which lead to the formation of highly reactive radicals that subsequently break down the organic pollutant molecules.
Furthermore, composites of ZrS2 have been developed to enhance photocatalytic activity. A nano-composite of ZrS2 and zinc oxide (ZnO) was synthesized for the degradation of the industrial azo dye naphthol blue black (NBB) under UV light. Studies found that a composite containing 11.4 wt% ZrS2 on ZnO was highly efficient, outperforming pure ZnO, ZrS2, and commercial titanium dioxide (TiO2) catalysts. This composite achieved almost complete photodegradation of the dye within 45 minutes of irradiation.
Table 1: Photocatalytic Degradation of Organic Pollutants using ZrS2-based Materials
| Catalyst | Pollutant | Light Source | Degradation Time | Efficiency/Result | Source(s) |
| ZrS2 Nanoflakes | 4-nitrophenol | Not Specified | Not Specified | Excellent performance | nih.govnih.gov |
| ZrS2-ZnO (11.4 wt%) | Naphthol Blue Black | UV Light | 45 minutes | Almost complete degradation |
Antibacterial Activity Studies of ZrS2 Composites
Based on the available research, there is limited information specifically detailing the antibacterial activity of Zirconium disulfide (ZrS2) composites. The scientific literature extensively covers the antimicrobial properties of other zirconium-based compounds, such as zirconium dioxide (ZrO2) nanoparticles and composites, often enhanced with agents like silver. These studies investigate the efficacy of ZrO2 against various Gram-positive and Gram-negative bacteria. However, specific research findings on the bactericidal or bacteriostatic effects of composites derived from zirconium disulfide (ZrS2) are not prevalent in the reviewed sources.
Zirconium Disulfide in Energy Storage Systems
Li-ion Battery Electrode Material Investigations of ZrS₂
The potential of zirconium disulfide as an electrode material for lithium-ion batteries has been explored, focusing on its electrochemical reaction mechanisms, reversibility, and structural stability during cycling. sookmyung.ac.krresearchgate.net
The electrochemical behavior of ZrS₂ in a lithium-ion cell is characterized by two primary reaction mechanisms: intercalation and conversion. sookmyung.ac.kr Intercalation is a process where lithium ions are reversibly inserted into the van der Waals gaps of the ZrS₂ host structure without significantly altering its crystal lattice. This is followed by a conversion reaction at a lower voltage, which involves the breakdown of the host material and the formation of new chemical species. sookmyung.ac.krarxiv.orgarxiv.org
During the discharge process, lithium ions first intercalate into the ZrS₂ layers. This intercalation reaction is the dominant process at voltages above 1.0 V. sookmyung.ac.kr As the discharge continues to lower voltages, specifically around 0.3 V, a conversion reaction is initiated. sookmyung.ac.kr This multi-step reaction involves the further uptake of lithium ions, leading to the decomposition of ZrS₂ into metallic zirconium (Zr) and lithium sulfide (B99878) (Li₂S). sookmyung.ac.kr The full conversion of ZrS₂ to an amorphous-like mixture of Li₂S and Zr is observed when the battery is discharged to 0.1 V. sookmyung.ac.kr
Intercalation: xLi⁺ + xe⁻ + ZrS₂ ↔ LiₓZrS₂
Conversion: (4-x)Li⁺ + (4-x)e⁻ + LiₓZrS₂ ↔ 2Li₂S + Zr
The dual mechanism of intercalation followed by conversion allows for a higher capacity to be achieved compared to materials that only undergo intercalation. sookmyung.ac.kr For instance, the ZrS₂ electrode exhibits a significantly higher first discharge capacity of 477.5 mAh g⁻¹ in a wider voltage range of 0.1–3.0 V, where both reactions occur, compared to narrower voltage ranges where intercalation is the primary mechanism. sookmyung.ac.kr
A critical aspect of a battery electrode material is the reversibility of the electrochemical reactions during the charge and discharge cycles. rsc.org In the case of ZrS₂, both the intercalation and conversion reactions have been shown to be reversible. sookmyung.ac.kr During the charging process, lithium ions are extracted from the Li₂S and Zr matrix, and the original layered ZrS₂ structure is reformed. sookmyung.ac.kr
The reversibility of the conversion reaction is particularly noteworthy, as conversion reactions in many other materials often suffer from poor reversibility, leading to rapid capacity fading. researchgate.net The ability of the ZrS₂ electrode to retrieve its original structure after a full conversion reaction is a key advantage for its potential application in high-capacity lithium-ion batteries. sookmyung.ac.kr The discharge plateaus observed at 0.3 V in subsequent cycles confirm the reversible nature of the conversion reaction. sookmyung.ac.kr
The structural changes occurring in ZrS₂ electrodes during lithiation and de-lithiation have been investigated using techniques such as ex-situ X-ray diffraction (XRD). sookmyung.ac.kr These studies provide direct evidence of the phase transformations that accompany the electrochemical reactions.
The pristine ZrS₂ electrode exhibits a characteristic XRD pattern corresponding to its layered crystal structure. sookmyung.ac.kr Upon discharge to 1.0 V, where intercalation is the dominant mechanism, the XRD peaks shift, indicating the expansion of the interlayer spacing to accommodate the inserted lithium ions. sookmyung.ac.kr
As the electrode is further discharged to 0.3 V and then to 0.1 V, the original ZrS₂ diffraction peaks diminish and eventually disappear, signifying the loss of the initial layered structure due to the conversion reaction. sookmyung.ac.kr The resulting material is amorphous or nanocrystalline, consisting of Li₂S and Zr, which is consistent with the conversion reaction mechanism. sookmyung.ac.kr
Upon recharging, the process is reversed. The XRD patterns show the gradual reappearance of the characteristic peaks of ZrS₂, confirming the successful reconstruction of the original layered structure. sookmyung.ac.kr This reversible structural evolution is crucial for the long-term cycling stability of the electrode.
Supercapacitor Applications of Zirconium Sulfide Nanomaterials
In addition to battery applications, zirconium sulfide nanomaterials have also been investigated for their potential use in supercapacitors, which are energy storage devices known for their high power density and long cycle life. samaterials.commdpi.comdoaj.org The performance of ZrS₂ in supercapacitors is primarily attributed to its pseudocapacitive behavior, which involves fast and reversible Faradaic reactions at the electrode surface. researchgate.net
The electrochemical performance of ZrS₂-based supercapacitor electrodes has been evaluated through various techniques, including cyclic voltammetry (CV) and galvanostatic charge-discharge (GCD) measurements. researchgate.net These studies have demonstrated the promising capacitive properties of ZrS₂ nanomaterials.
For instance, zirconium sulfide nanoparticles synthesized on a flexible carbon cloth have shown a high specific capacitance. mdpi.comdoaj.org The capacitance extracted from cyclic voltammetry measurements was found to be 406 C g⁻¹ at a scan rate of 5 mV s⁻¹. mdpi.comdoaj.org From GCD curves, the capacitance values were determined to be 151 C g⁻¹ and 134 C g⁻¹ at current densities of 0.5 A g⁻¹ and 1 A g⁻¹, respectively. mdpi.comdoaj.org In another study, ZrS₂ quantum dots exhibited Faradaic behavior, indicating their potential for electrochemical energy storage. researchgate.net
The table below summarizes the specific capacitance of various zirconium sulfide-based materials under different measurement conditions.
| Electrode Material | Measurement Technique | Scan Rate / Current Density | Specific Capacitance |
| Zirconium Sulfide Nanoparticles on Carbon Cloth | Cyclic Voltammetry | 5 mV s⁻¹ | 406 C g⁻¹ |
| Zirconium Sulfide Nanoparticles on Carbon Cloth | Galvanostatic Charge-Discharge | 0.5 A g⁻¹ | 151 C g⁻¹ |
| Zirconium Sulfide Nanoparticles on Carbon Cloth | Galvanostatic Charge-Discharge | 1 A g⁻¹ | 134 C g⁻¹ |
These findings highlight the potential of zirconium sulfide nanomaterials as high-performance electrodes for supercapacitor applications, offering a promising avenue for the development of advanced energy storage devices. mdpi.comdoaj.org
Heterostructures and Alloys Based on Zirconium Disulfide
Van der Waals (vdW) Heterostructure Formation and Properties
Van der Waals heterostructures are formed by stacking different 2D materials on top of one another. These layers are held together by weak van der Waals forces, which allows for the combination of a wide variety of materials with minimal lattice mismatch constraints. This approach provides a powerful platform for designing novel electronic and optoelectronic devices.
The properties of a vdW heterostructure are critically dependent on the interlayer coupling and the resulting charge transfer between the constituent layers. Upon formation of a heterostructure, a small amount of charge typically transfers between the layers, leading to the establishment of an interfacial dipole and influencing the band alignment. This charge redistribution is fundamental to the novel electronic phenomena observed in these composite materials.
In ZrS₂-based heterostructures, the direction and magnitude of charge transfer are determined by the work functions of the constituent materials. For instance, in a ZrS₂/MoTe₂ heterostructure, a small amount of charge is transferred between the layers, which is primarily located on the central transition metal atoms and is responsible for the resulting band edge alignment researchgate.net. Similarly, in VS₂–BGaS₂ heterostructures, Bader charge analysis confirms that electrons are transferred from the BGaS₂ layer to the VS₂ layer due to the vdW interactions, indicating strong interlayer coupling nih.gov. The slight redshift observed in the Raman spectra of ReS₂ in a WS₂/ReS₂ heterostructure also suggests charge transfer induced by interlayer coupling researchgate.net. The efficiency of this charge transfer is crucial for the performance of optoelectronic devices, as it governs the separation of photogenerated electron-hole pairs.
The relative alignment of the conduction and valence band edges of the constituent materials in a heterostructure dictates its electronic and optical properties. There are three main types of band alignments:
Type-I (Straddling Gap): Both the conduction band minimum (CBM) and the valence band maximum (VBM) are located in the same material. This alignment is suitable for applications requiring charge carrier confinement, such as in light-emitting diodes.
Type-II (Staggered Gap): The CBM and VBM are located in different layers, which facilitates the spatial separation of electrons and holes. This is highly desirable for photovoltaics and photocatalysis.
Type-III (Broken Gap): The VBM of one material is at a higher energy level than the CBM of the other, enabling charge carrier tunneling across the interface, which is ideal for tunnel field-effect transistors (TFETs).
ZrS₂ has been successfully integrated into heterostructures exhibiting all three types of band alignments. For example, the ZrS₂/HfS₂ heterostructure displays an intrinsic Type-I alignment. In the ZrS₂/PtS₂ heterostructure, the VBM is contributed by PtS₂ while the CBM is from ZrS₂, resulting in a Type-II band alignment that promotes the separation of electron-hole pairs. nih.govacs.org The ZrS₂/SnS₂ heterobilayer also exhibits a Type-I alignment. In the case of the ZrSe₂/ZrS₂ heterobilayer, a Type-II alignment is observed. The GeC/ZrS₂ heterojunction forms a Type-II semiconductor with an indirect bandgap mdpi.com. A robust broken-gap, or Type-III, band alignment is predicted for the ZrS₂/MoTe₂ vdW heterostructure researchgate.netacs.org.
Crucially, the band alignment in these heterostructures is not fixed and can often be tuned by external stimuli. For instance, the band alignment in the ZrS₂/MoTe₂ heterostructure can be transitioned from Type-III to Type-II by applying a negative electric field acs.org.
| Heterostructure | Band Alignment Type | Band Gap (eV) | Key Features |
|---|---|---|---|
| ZrS₂/PtS₂ | Type-II | 0.74 (Indirect) | VBM from PtS₂, CBM from ZrS₂; promotes electron-hole separation. nih.govacs.org |
| ZrS₂/HfS₂ | Type-I | - | Tunable to Type-II with an external electric field. |
| ZrS₂/SnS₂ | Type-I | - | Both CBM and VBM are located in the same layer. |
| ZrSe₂/ZrS₂ | Type-II | - | Facilitates spatial separation of charge carriers. |
| GeC/ZrS₂ | Type-II | 0.45 (Indirect) | VBM at the K point, CBM at the M point. mdpi.com |
| ZrS₂/MoTe₂ | Type-III | - | Robust broken-gap alignment; tunable to Type-II with an electric field. researchgate.netacs.org |
The design of vdW heterostructures offers a powerful method to modulate the electronic and optical properties of ZrS₂. By carefully selecting the constituent layers and applying external stimuli, it is possible to fine-tune the band gap, band alignment, and light absorption characteristics.
In the ZrS₂/PtS₂ heterostructure, the application of an external electric field can significantly alter the band gap. A negative electric field increases the band gap, while a positive electric field decreases it. nih.govacs.org Notably, a sufficiently high negative electric field can induce a transition from an indirect to a direct band gap. nih.gov Vertical strain also provides a means of modulation; compressive strain decreases the band gap, whereas tensile strain increases it. nih.govresearchgate.net These modifications directly impact the optical absorption spectra, which show significant absorption in the visible to ultraviolet regions. nih.gov
For the ZrS₂/MoTe₂ heterostructure, both biaxial strain and an applied electric field can be used to tune its electronic structure. While the system maintains its Type-III band alignment under moderate strain, a significant change from Type-III to Type-II alignment can be achieved with a negative electric field of -0.4 to -0.6 V/Å, highlighting the potential for designing multi-purpose electronic devices acs.org.
| Heterostructure | Modulation Method | Effect on Electronic/Optical Properties |
|---|---|---|
| ZrS₂/PtS₂ | External Electric Field | - Band gap increases with negative field, decreases with positive field. nih.govacs.org |
| Vertical Strain | - Compressive strain decreases the band gap. nih.govresearchgate.net | |
| ZrS₂/MoTe₂ | External Electric Field | Transition from Type-III to Type-II band alignment with a negative field. acs.org |
| Biaxial Strain | Maintains Type-III band alignment within a -2% to 6% strain range. acs.org |
Ternary Alloy Systems Incorporating ZrS₂ (e.g., ZrSₓSe₂₋ₓ)
Alloying provides another effective strategy for tuning the properties of ZrS₂. By creating ternary compounds, such as by substituting sulfur with other chalcogens like selenium, it is possible to continuously vary the material's properties.
In the ternary alloy system ZrSₓSe₂₋ₓ, the electronic and optical properties can be continuously tuned by varying the chalcogen composition (x). Zirconium disulfide (ZrS₂) and zirconium diselenide (ZrSe₂) are promising materials for optoelectronics due to their indirect band gaps in the visible and near-infrared spectral regions, respectively. Alloying these two materials allows for precise control over key electronic and optical parameters.
Spectroscopic ellipsometry measurements reveal a blue-shift of direct, allowed exciton (B1674681) transitions with increasing sulfur content in ZrSₓSe₂₋ₓ alloys. This demonstrates that the band gap of the alloy can be engineered by adjusting the S/Se ratio. These alloys exhibit strong light-matter interactions and low optical loss in the near-infrared, making them suitable for various optoelectronic applications.
The composition of ZrSₓSe₂₋ₓ alloys also has a significant impact on their thermoelectric performance. The thermoelectric figure-of-merit (ZT) is a key parameter that determines the efficiency of a thermoelectric material. In the ZrSₓSe₂₋ₓ series, it has been observed that the ZT value increases with an increasing selenium content.
At room temperature (300 K), ZrSe₂ exhibits the highest figure-of-merit (ZT) of approximately 0.085 among the surface-oxidized ZrSₓSe₂₋ₓ series. The enhancement in ZT with higher selenium incorporation is attributed to an increase in carrier concentration and mobility. This suggests that by controlling the chalcogen ratio in ZrSₓSe₂₋ₓ alloys, the thermoelectric properties can be optimized for specific applications.
Topological Properties in ZrS2-based Heterostructures
Van der Waals heterostructures fabricated by stacking different two-dimensional (2D) materials offer a versatile platform for engineering novel electronic and magnetic properties. The interface in these heterostructures breaks inversion symmetry, which can give rise to significant Dzyaloshinskii-Moriya interaction (DMI), a key ingredient for the formation of chiral spin textures. When zirconium disulfide (ZrS2) is combined with a magnetic 2D material, such as manganese telluride (MnTe2), the resulting heterostructure exhibits rich topological magnetic phenomena.
Investigation of Topological Magnetism (e.g., Skyrmion, Bimeron) in MnTe2/ZrS2 Heterostructures
First-principles calculations and Monte Carlo simulations have revealed the emergence of multiple topological magnetic states in MnTe2/ZrS2 van der Waals heterostructures. arxiv.org The strong interlayer coupling at the MnTe2/ZrS2 interface is crucial for these properties. arxiv.orgresearchgate.net
In its intrinsic state, the MnTe2/ZrS2 heterostructure can host isolated zero-field magnetic skyrmions. arxiv.org The application of a relatively small external magnetic field of approximately 75 mT can induce an intriguing skyrmion phase, characterized by high-density, sub-10 nm magnetic skyrmions. arxiv.orgarxiv.orgacs.org This phase remains stable over a broad range of magnetic fields, from 75 mT to 480 mT. researchgate.net
Furthermore, this heterostructure exhibits a unique responsiveness to external electric fields. The application of a small electric field can transform the magnetic state, leading to the observation of magnetic bimerons. arxiv.orgarxiv.org A bimeron is a topologically non-trivial spin texture that is equivalent to a skyrmion. researchgate.net The ability to host both skyrmions and bimerons within the same material system confirms the existence of multiple topological magnetism in the MnTe2/ZrS2 heterostructure. arxiv.orgarxiv.org Under an electric field of 0.3 V/nm, magnetic bimerons with a topological charge of Q = +1 have been observed in simulations. researchgate.netresearchgate.net
Role of Dzyaloshinskii-Moriya Interaction (DMI) and Exchange Interaction
The formation and stability of these topological spin textures are governed by a competition between several magnetic interactions, primarily the ferromagnetic exchange interaction and the Dzyaloshinskii-Moriya interaction (DMI). arxiv.orgmit.edu
Ferromagnetic Exchange Interaction : The isotropic exchange interaction between the nearest-neighboring manganese (Mn) atoms in the heterostructure is ferromagnetic, calculated to be 9.06 meV. arxiv.org This interaction favors the parallel alignment of adjacent spins, establishing a baseline ferromagnetic order. arxiv.org
Dzyaloshinskii-Moriya Interaction (DMI) : The DMI is an antisymmetric exchange interaction that arises in systems with broken inversion symmetry and favors the canting of neighboring spins. mit.eduaps.org In the MnTe2/ZrS2 heterostructure, the structural asymmetry at the interface leads to a large DMI. arxiv.orgarxiv.org This interaction is the primary driving force behind the formation of the chiral, non-collinear spin arrangements that constitute skyrmions and bimerons. arxiv.org The competition between the energy-minimizing parallel alignment preferred by the exchange interaction and the spin-canting favored by the DMI is what ultimately stabilizes these complex topological states. arxiv.org Strong electronic hybridization between the tellurium (Te) and sulfur (S) atoms across the interface (Te-S hopping) is identified as the origin of the large DMI. arxiv.org
Electric Field and Interlayer Sliding Effects on Topological Spin Textures
The topological magnetism in MnTe2/ZrS2 heterostructures is not static but can be actively manipulated by external stimuli, offering potential for novel spintronic devices. arxiv.orgrsc.org
Electric Field Effects : An external electric field provides a powerful tool to tune the magnetic properties of the heterostructure. While the ferromagnetic exchange interaction (J) remains relatively stable, the DMI and the effective magnetic anisotropy (Keff) are highly sensitive to the applied electric field. arxiv.orgresearchgate.net Applying an electric field of 0.3 V/nm can induce the formation of magnetic bimerons. arxiv.orgresearchgate.net This demonstrates that an electric field can be used to switch between different topological magnetic states (e.g., from a skyrmion phase to a bimeron phase), a highly desirable feature for data storage and processing applications. arxiv.orgresearchgate.net
Interlayer Sliding Effects : The stacking configuration of the van der Waals layers also plays a critical role. The topological spin textures are found to be stacking-dependent. arxiv.orgresearchgate.net Through mechanical means, specifically by interlayer sliding, it is possible to switch the topological magnetism on and off. arxiv.orgarxiv.org For instance, simulations show a minimum energy path for sliding the layers from the most stable AA stacking pattern to an AB stacking pattern. researchgate.net This transition can effectively erase the skyrmion or bimeron states, providing a mechanical control mechanism for the topological properties of the heterostructure. arxiv.org
Data Tables
Table 1: Magnetic Properties and Topological States in MnTe2/ZrS2 Heterostructures
| Parameter | Value / Observation | Conditions |
|---|---|---|
| Isotropic Exchange Interaction (J) | 9.06 meV | - |
| Ground State | Isolated magnetic skyrmion | Zero magnetic and electric field |
| Skyrmion Phase | Sub-10 nm skyrmions | ~75 mT magnetic field |
| Bimeron State | Magnetic bimeron (Q = +1) | ~0.3 V/nm electric field |
| Control Mechanism 1 | Electric Field | Switches between topological states (e.g., skyrmion to bimeron) |
Table 2: Chemical Compounds Mentioned
| Compound Name | Formula |
|---|---|
| Zirconium sulfide (B99878) | ZrS2 |
Theoretical and Computational Frameworks in Zirconium Disulfide Research
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) stands as a cornerstone of computational materials science, widely employed to investigate the electronic structure and properties of ZrS2. This quantum mechanical modeling method is instrumental in understanding the ground-state properties of the material by calculating the electron density.
Various exchange-correlation functionals are utilized within DFT to approximate the complex many-body interactions of electrons. For ZrS2, the Generalized Gradient Approximation (GGA), particularly the Perdew-Burke-Ernzerhof (PBE) functional, is commonly used for structural relaxation and initial electronic structure calculations. d-nb.info However, it is well-documented that standard GGA and Local Density Approximation (LDA) functionals tend to significantly underestimate the band gap of semiconductors like ZrS2. researchgate.net
To achieve more accurate electronic band structures and band gap values, hybrid functionals such as the Heyd-Scuseria-Ernzerhof (HSE06) functional are employed. d-nb.info The HSE06 functional incorporates a fraction of exact Hartree-Fock exchange, which helps to correct the self-interaction error inherent in GGA and LDA, leading to band gap predictions that are in better agreement with experimental results. researchgate.netub.edu For instance, while PBE calculations might suggest a metallic character or a very small band gap, HSE06 calculations can open the gap to values closer to those observed experimentally. d-nb.infochemrxiv.org
Table 1: Comparison of Calculated Band Gap Values for ZrS2 using Different DFT Functionals
| Functional | Calculated Band Gap (eV) | Reference |
|---|---|---|
| LDA | ~0.90 | researchgate.net |
| PBE (GGA) | ~1.04 | researchgate.net |
| PBE+U | 1.660 | researchgate.net |
| PBE0 | 1.895 | researchgate.net |
| TB-mBJ | 1.41 (without spin-orbit) | researchgate.net |
| TB-mBJ | 1.40 (with spin-orbit) | researchgate.net |
Note: The values presented are approximate and can vary based on the specific computational parameters used in the studies.
Standard DFT functionals often fail to accurately describe long-range van der Waals interactions, which are crucial for layered materials like ZrS2. To address this deficiency, empirical dispersion corrections can be added to the DFT calculations. The DFT-D3 method developed by Grimme is a widely used approach that adds a pairwise atomic term to account for these dispersion forces. q-chem.comq-chem.com This correction is particularly important for accurately predicting the interlayer spacing and binding energy in bulk and multilayer ZrS2, ensuring a more realistic structural model. core.ac.uk The inclusion of these corrections is vital for studies involving the mechanical exfoliation of ZrS2 layers or the interaction of ZrS2 with other molecules and substrates.
An alternative approach to obtain accurate band gaps with a computational cost comparable to GGA is the use of the Tran-Blaha modified Becke-Johnson (TB-mBJ) potential. aip.org This semi-local potential is not derived from an exchange-correlation functional but is designed to reproduce the behavior of more computationally expensive methods. stackexchange.comstackexchange.com Studies on ZrS2 and related transition metal dichalcogenides have shown that the TB-mBJ potential provides significantly improved band gap values compared to LDA and GGA, often approaching the accuracy of hybrid functionals. researchgate.netaps.org For ZrS2, calculations using the TB-mBJ method have predicted an indirect band gap, with the valence band maximum at the Γ point and the conduction band minimum at the M point, which is consistent with experimental findings. researchgate.net
Boltzmann Transport Theory for Thermoelectric Property Modeling
To assess the thermoelectric performance of ZrS2, theoretical models often combine first-principles electronic structure calculations with the Boltzmann transport equation (BTE). northwestern.edufrontiersin.orgresearchgate.net The BTE is a powerful tool for describing the transport of charge carriers (electrons and holes) and phonons in a material. koreascience.kr By solving the BTE, researchers can calculate key thermoelectric parameters such as the Seebeck coefficient, electrical conductivity, and the electronic contribution to thermal conductivity. researchgate.netgitbook.io This combined approach allows for the prediction of the thermoelectric figure of merit (ZT), which quantifies the efficiency of a thermoelectric material. frontiersin.org These simulations can guide experimental work by identifying doping strategies or nanostructuring approaches that could enhance the thermoelectric properties of ZrS2.
Monte Carlo Simulations for Topological Magnetism
While ZrS2 is not intrinsically magnetic, theoretical studies can explore the possibility of inducing and understanding magnetic phenomena, such as topological magnetism, through doping or the creation of specific structural defects. researchgate.net Monte Carlo simulations are a class of computational algorithms that rely on repeated random sampling to obtain numerical results, making them well-suited for studying complex magnetic systems with many interacting spins. nih.govaps.org In the context of topological magnetism, Monte Carlo simulations based on a Heisenberg model can be used to investigate the magnetic ground state and phase transitions of modified ZrS2 systems. aps.org These simulations can help to understand the interplay between magnetic ordering and the electronic band topology, which is crucial for the emerging field of topological spintronics. researchgate.netprinceton.edu
Advanced Lattice Dynamics Approaches (e.g., Self-Consistent Phonon Theory)
The study of lattice dynamics is crucial for understanding the thermal properties of materials. For zirconium disulfide, particularly in its two-dimensional monolayer form, traditional approaches that only consider three-phonon scattering can be insufficient due to strong intrinsic anharmonicity. Advanced methods like the self-consistent phonon (SCP) theory offer a more accurate, nonperturbative approach to investigate temperature-dependent phonon dispersions and their impact on thermodynamic parameters.
In the case of ZrS₂ monolayers, SCP theory has been employed to explore the effects of lattice anharmonicity. This method involves calculating temperature-dependent phonon frequencies by incorporating anharmonic force constants. Research has shown that including quartic anharmonicity in these calculations leads to an enhancement of the phonon frequency of low-energy optical modes. This, in turn, affects the lattice thermal conductivity. Contrary to what might be expected, the inclusion of these higher-order effects through the SCP approach can lead to an increase in the calculated lattice thermal conductivity. For instance, at 300 K, the thermal conductivity of a ZrS₂ monolayer was found to increase by 21% when calculated with the SCP method. This is attributed to a relatively lower phonon linewidth resulting from the anharmonic frequency renormalization. The primary contribution to the lattice thermal conductivity in ZrS₂ monolayers comes from low-energy phonons, specifically those below 160 cm⁻¹.
The implementation of SCP theory often involves the use of sophisticated techniques to extract the necessary higher-order force constants. One such method is the compressive sensing lattice dynamics technique, which leverages machine learning principles to efficiently estimate the required data. This synergy of advanced theoretical frameworks and computational tools provides a robust platform for accurately predicting the thermal behavior of ZrS₂.
| Property | Observation | Underlying Reason |
|---|---|---|
| Phonon Frequency | Enhancement of low-energy optical modes | Inclusion of quartic anharmonicity |
| Lattice Thermal Conductivity | Increase of 21% at 300 K | Lower phonon linewidth from anharmonic frequency renormalization |
| Dominant Phonon Contribution to Thermal Conductivity | Phonons below 160 cm⁻¹ | Strong coupling and scattering dynamics of low-energy phonons |
Random Phase Approximation (RPA) for Optical Property Calculations
To understand the optical properties of materials like ZrS₂, it is essential to calculate the dielectric function, which describes how a material responds to an external electric field. The Random Phase Approximation (RPA) is a powerful theoretical framework used for this purpose. It goes beyond simpler methods like the Independent Particle Approximation (IPA) by including local field effects, which account for the microscopic variations of the electric field inside the crystal. arxiv.org
The RPA calculation of the macroscopic dielectric function is derived from the inverse of the microscopic dielectric matrix. arxiv.org This approach provides a more accurate description of the electronic screening and, consequently, the optical absorption spectrum. While IPA can often provide a good initial approximation, RPA is necessary for a more refined understanding, especially in materials where electron-electron interactions are significant. arxiv.org
For zirconium disulfide, ab initio calculations based on Density Functional Theory (DFT) have been used to explore its electronic and optical properties. These studies reveal that ZrS₂ is a semiconductor with an energy gap of around 1.15 eV. dp.tech The optical properties, including the complex dielectric function, refractive index, and absorption coefficient, have been calculated. dp.tech Such calculations show that ZrS₂ is a strong absorber of ultraviolet radiation. dp.tech While specific studies applying RPA to ZrS₂ are not extensively detailed in the provided context, the general principles of RPA are highly relevant for accurately predicting its optical response. The methodology involves using wavefunctions and their derivatives from a preceding calculation to compute the response function, which then yields the dielectric function. arxiv.org
| Feature | Independent Particle Approximation (IPA) | Random Phase Approximation (RPA) |
|---|---|---|
| Local Field Effects | Neglected | Included |
| Computational Cost | Lower | Significantly higher |
| Accuracy | Sufficient for some materials and spectral features | Generally provides marginal to significant improvement over IPA |
| Application | Initial screening and high-throughput calculations | Detailed analysis requiring higher accuracy |
Computational Thermodynamics for Reaction Evaluation (e.g., H₂S Splitting)
Computational thermodynamics plays a crucial role in evaluating the feasibility and efficiency of chemical reactions involving materials like zirconium disulfide. One such application is in the thermochemical splitting of hydrogen sulfide (B99878) (H₂S) for hydrogen production. This process is of significant interest as it addresses the need to dispose of toxic H₂S while producing valuable H₂ gas. e3s-conferences.org
Zirconium sulfides have been identified as promising candidates for a two-step thermochemical H₂S splitting cycle. e3s-conferences.org Computational studies, using tools like HSC Chemistry, are employed to evaluate key parameters such as the equilibrium yield of the sulfurization and decomposition steps, and the temperatures required for spontaneous reactions. e3s-conferences.org For the Zr-H-S system, the thermal decomposition of higher zirconium sulfides to lower sulfides and sulfur has been shown to occur spontaneously. e3s-conferences.org The reversible conversion between ZrS₃ and ZrS₂ has been observed experimentally, further suggesting the potential of zirconium sulfides in H₂S splitting processes. researchgate.net
The evaluation of a material's effectiveness in such a cycle also involves calculating metrics like the Reversibility Index (RI), which measures the degree to which the starting material can be recovered. The Zr-H-S system has demonstrated a high RI of approximately 0.91, indicating excellent potential for cyclic operation. e3s-conferences.org Density Functional Theory (DFT) calculations are another powerful tool used to investigate the reaction mechanisms at a more fundamental level. These calculations can determine the adsorption energies of H₂S and its dissociation products on the ZrS₂ surface, as well as the energy barriers for each reaction step. This detailed information is vital for understanding the catalytic activity and for the rational design of more efficient materials for H₂S splitting.
| Parameter | Finding for Zirconium Sulfides | Significance |
|---|---|---|
| Reaction Spontaneity | Thermal decomposition of higher sulfides is spontaneous | Indicates thermodynamic feasibility of the decomposition step |
| Reversibility Index (RI) | Approximately 0.91 | High potential for catalyst regeneration and long-term use |
| Reaction Cycle | Identified as a promising candidate for a two-step cycle | Provides a viable pathway for H₂ production from H₂S |
Advanced Characterization Techniques Employed in Zirconium Disulfide Studies
X-ray Diffraction (XRD) for Structural and Phase Identification
X-ray diffraction (XRD) is a fundamental and powerful non-destructive technique used to determine the crystallographic structure, phase purity, and lattice parameters of ZrS₂. By analyzing the diffraction pattern of X-rays scattered by the crystalline lattice, detailed information about the atomic arrangement can be obtained.
In studies of ZrS₂, XRD is crucial for confirming the synthesis of the desired crystal structure, which is typically a hexagonal 1T phase belonging to the P-3m1 space group. acs.orgmaterialsproject.org The positions and intensities of the diffraction peaks in an XRD pattern are unique to a specific crystalline material, acting as a fingerprint for phase identification. For instance, the (001) diffraction peak is a key indicator of the layered structure along the c-axis. sookmyung.ac.kr The interlayer spacing can be precisely calculated from the position of this peak. sookmyung.ac.kr
Furthermore, XRD is instrumental in studying pressure-induced structural phase transitions in ZrS₂. nih.gov In-situ synchrotron XRD experiments have revealed a progressive structural evolution from a hexagonal phase to monoclinic, then orthorhombic, and finally to a tetragonal phase as pressure increases. nih.gov These studies also allow for the calculation of lattice parameters and bulk modulus under high-pressure conditions. nih.gov
Key Research Findings from XRD Analysis:
Phase Identification: Confirms the hexagonal 1T phase (P-3m1 space group) as the common crystal structure for synthesized ZrS₂. acs.orgmaterialsproject.org
Structural Evolution: Under high pressure, ZrS₂ undergoes a series of phase transitions: Hexagonal (P-3m1) → Monoclinic (P2₁/m) → Orthorhombic (Immm) → Tetragonal (I4/mmm). nih.gov
Lattice Parameters: The analysis of diffraction peak positions allows for the precise determination of the lattice constants. For the hexagonal phase, the Zr-S bond lengths are reported to be 2.57 Å. materialsproject.org
Crystallite Size: The broadening of XRD peaks can be used to estimate the average crystallite size of nanomaterials like ZrS₂ quantum dots using the Debye-Scherrer equation. iphy.ac.cn
| Phase | Space Group | Pressure Range (GPa) |
| Hexagonal | P-3m1 | Ambient |
| Monoclinic | P2₁/m | Starting at 2.8 |
| Orthorhombic | Immm | Starting at 9.9 |
| Tetragonal | I4/mmm | Starting at 30.4 |
| Data sourced from high-pressure synchrotron XRD studies. nih.gov |
Electron Microscopy Techniques (SEM, TEM) for Morphological and Nanoscale Analysis
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are indispensable tools for visualizing the morphology, topography, and nanoscale structural details of ZrS₂ materials.
Transmission Electron Microscopy (TEM) offers significantly higher resolution than SEM, enabling the visualization of the internal structure of materials at the atomic level. In the context of ZrS₂, TEM is used to:
Determine the thickness of exfoliated nanosheets and nanodiscs. For example, ultrathin ZrS₂ discs have been observed to be approximately 1.6 nm thick, corresponding to three layers of S-Zr-S units. acs.org
Observe the lattice fringes and determine the crystallographic orientation of the material. The 5.8 Å (001) lattice plane is often identified in high-resolution TEM (HRTEM) images. acs.org
Analyze the size and distribution of nanoparticles and quantum dots. iphy.ac.cn
Key Research Findings from Electron Microscopy:
Morphology: SEM reveals diverse morphologies of ZrS₂, including floret-like structures for quantum dots. researchgate.net
Nanoscale Dimensions: TEM has been used to measure the thickness of ultrathin ZrS₂ nanodiscs to be around 1.6 nm. acs.org
Crystalline Structure: HRTEM confirms the layered structure by visualizing the lattice planes, such as the (001) plane with a spacing of 5.8 Å. acs.org
Composition: EDS analysis coupled with SEM confirms the stoichiometric ratio of zirconium and sulfur in synthesized materials. researchgate.net
X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical State Analysis
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. carleton.edu It is a non-destructive method that analyzes the outermost ~10 nm of a sample's surface. carleton.edusgs-institut-fresenius.de
For ZrS₂, XPS is crucial for:
Confirming Stoichiometry: By analyzing the peak areas of the core level spectra of zirconium and sulfur, the elemental ratio can be determined to verify the composition of the synthesized material. researcher.life
Identifying Chemical Bonding: The binding energies of the core level electrons are sensitive to the chemical environment of the atoms. XPS can distinguish between Zr-S and Zr-O bonds, which is important for assessing surface oxidation. researchgate.net High-resolution spectra of the Zr 3d and S 2p regions provide detailed information about the chemical states.
Detecting Impurities: XPS survey scans can identify any surface contaminants that may be present from the synthesis or handling processes.
Key Research Findings from XPS Analysis:
Binding Energies: The binding energies of Zr 3d and S 2p core levels are used to confirm the formation of ZrS₂. For example, the Zr 3d₅/₂ and 3d₃/₂ peaks corresponding to Zr-S bonds are observed. researchgate.net
Surface Oxidation: The presence of Zr-O bonds can be identified in the Zr 3d and O 1s spectra, indicating surface oxidation of the material. researchgate.net
Chemical Purity: XPS provides a pure reference for the binding energies and peak area ratios of a stoichiometric ZrS₂ single crystal, which is valuable for comparing with materials produced by other methods. researcher.life
| Core Level | Binding Energy (eV) Range for Zr-S Bonds |
| Zr 3d₅/₂ | ~182 |
| Zr 3d₃/₂ | ~184 |
| S 2p₃/₂ | ~161 |
| S 2p₁/₂ | ~162 |
| Note: Exact binding energies can vary slightly depending on the instrument and sample preparation. |
Spectroscopic Ellipsometry for Optical Property Determination
Spectroscopic ellipsometry is a non-invasive optical technique that measures the change in polarization of light upon reflection from a sample surface to determine its optical properties, such as the complex dielectric function or refractive index. nih.gov This technique is highly sensitive to the thickness and optical constants of thin films and 2D materials.
In the study of ZrS₂, spectroscopic ellipsometry is employed to:
Determine the optical permittivity, which is an optical fingerprint of the material's electronic structure. nih.gov
Analyze the excitonic features and band structure of both monolayer and bulk ZrS₂. researchgate.net
Provide a fast and robust method for obtaining the optical permittivity spectra of newly discovered materials. nih.gov
The data obtained from spectroscopic ellipsometry is crucial for understanding the light-matter interactions in ZrS₂ and for designing optoelectronic devices.
Key Research Findings from Spectroscopic Ellipsometry:
Optical Permittivity: The technique provides detailed spectra of the real and imaginary parts of the dielectric function, which are related to the electronic band structure. nih.gov
Electronic Transitions: Analysis of the permittivity spectra allows for the identification of critical points in the electronic band structure and excitonic transitions. researchgate.net
Electrochemical Characterization (Cyclic Voltammetry, Galvanostatic Charge/Discharge)
Electrochemical characterization techniques are essential for evaluating the performance of ZrS₂ in energy storage applications such as batteries and supercapacitors.
Cyclic Voltammetry (CV) is used to study the electrochemical behavior of ZrS₂ electrodes. materials.international By sweeping the potential of the electrode and measuring the resulting current, information about the redox reactions, charge storage mechanisms (e.g., intercalation vs. conversion reactions), and electrochemical stability can be obtained. sookmyung.ac.kr The shape of the CV curve can indicate whether the charge storage is primarily capacitive or Faradaic in nature. researchgate.net
Galvanostatic Charge/Discharge (GCD) involves charging and discharging the electrode at a constant current and monitoring the potential as a function of time. biologic.net This technique is used to determine key performance metrics such as:
Specific Capacitance: The amount of charge stored per unit mass. researchgate.net
Energy Density: The amount of energy stored per unit mass. researchgate.net
Power Density: The rate at which energy can be delivered. researchgate.net
Coulombic Efficiency: The ratio of charge delivered during discharge to the charge stored during charging. biologic.net
Key Research Findings from Electrochemical Characterization:
Reaction Mechanisms: CV and GCD studies have been used to investigate the intercalation and conversion reactions of lithium ions in ZrS₂ electrodes. sookmyung.ac.kr
Supercapacitor Performance: The specific capacitance, energy density, and power density of ZrS₂-based supercapacitors have been evaluated using these techniques. researchgate.net
Electrochemical Behavior: The Faradaic behavior of ZrS₂ quantum dot electrodes has been identified through CV and GCD measurements. researchgate.net
Hall Effect Measurements for Carrier Concentration and Mobility
Hall effect measurements are a standard method for determining the fundamental electronic transport properties of semiconductor materials. tek.com By applying a magnetic field perpendicular to the direction of current flow in a sample and measuring the resulting transverse voltage (Hall voltage), one can determine:
Carrier Type: Whether the majority charge carriers are electrons (n-type) or holes (p-type). tcd.ie
Carrier Concentration: The number of charge carriers per unit volume. qdusa.com
Carrier Mobility: A measure of how quickly charge carriers can move through the material under the influence of an electric field. qdusa.com
For ZrS₂, which is an n-type semiconductor, Hall effect measurements are crucial for evaluating its potential for electronic and optoelectronic applications where high carrier mobility is desirable.
Key Research Findings from Hall Effect Measurements:
High Mobility: A high Hall-effect mobility of 1,250 cm²V⁻¹s⁻¹ has been achieved in sputtered ZrS₂ films. researchgate.net
Carrier Density: The carrier concentration in ZrS₂ can be controlled by varying deposition parameters. researchgate.net
Conductivity Type: Hall effect measurements confirm the n-type conductivity of ZrS₂. researchgate.net
| Parameter | Description | Significance for ZrS₂ |
| Carrier Type | Identifies the majority charge carriers (electrons or holes). | Confirms n-type semiconducting nature. |
| Carrier Concentration | Number of mobile charge carriers per unit volume. | Influences electrical conductivity and device performance. |
| Carrier Mobility | Ease with which carriers move through the material. | High mobility is desirable for high-performance electronic devices. |
| Summary of parameters obtained from Hall Effect measurements. tek.comtcd.ieqdusa.com |
UV-Vis-Diffuse Reflectance Spectroscopy for Optical Absorption Analysis
UV-Vis-Diffuse Reflectance Spectroscopy (UV-Vis-DRS) is a crucial analytical technique for characterizing the optical absorption properties of solid materials like zirconium disulfide (ZrS2). This method provides significant insights into the electronic structure, particularly the band gap energy (Eg), which is a fundamental parameter for semiconductor materials. The technique involves irradiating a powdered or solid sample with light spanning the ultraviolet and visible spectrum and then collecting the diffusely reflected light. caltech.eduuniversallab.org This collected data is used to generate a reflectance spectrum, which can be correlated to the material's absorbance. caltech.eduuniversallab.org
The analysis of the optical absorption spectrum allows for the determination of the energy required to excite electrons from the valence band to the conduction band. irb.hr For powdered samples, where transmission measurements are not feasible, the reflectance data (R) is often converted using the Kubelka-Munk function, F(R), which is proportional to the absorption coefficient (α). irb.hrthermofisher.comyoutube.com
A standard method for calculating the optical band gap from this data is the Tauc plot. irb.hrthermofisher.com This involves plotting (αhν)ⁿ versus the photon energy (hν), where 'h' is Planck's constant, 'ν' is the frequency, and the exponent 'n' depends on the nature of the electronic transition (n=2 for direct band gap semiconductors and n=1/2 for indirect band gap semiconductors). The band gap energy is then determined by extrapolating the linear portion of the plot to the energy axis (where (αhν)ⁿ = 0). thermofisher.com Zirconium disulfide has an indirect band gap. nih.govrsc.org
Research has shown that the optical properties and the band gap of ZrS2 are highly dependent on its morphology and dimensionality. For instance, quantum confinement effects in nanostructured ZrS2, such as quantum dots, can lead to a wider band gap compared to the bulk material. UV-Vis spectroscopy has been used to identify absorption peaks for 1T-ZrS2 quantum dots at 283 nm and 336 nm. iphy.ac.cnresearchgate.net Studies on ZrS2 monolayers have also indicated that their electronic and optical properties can be tuned, for example, by applying strain, which can induce an indirect-to-direct band gap transition. rsc.org The significant absorption of ZrS2 in the visible to ultraviolet regions highlights its potential for optoelectronic applications. nih.gov
The following table presents typical band gap values for ZrS2 in different forms, as determined by optical absorption studies.
| Material Form | Synthesis/Characterization Method | Reported Band Gap (Eg) in eV |
| Bulk ZrS2 Crystal | Experimental | 1.68 - 1.78 |
| ZrS2 Monolayer | Density Functional Theory (DFT) Calculation | 0.98 |
| 1T-ZrS2 Quantum Dots | Ultrasonic Exfoliation / UV-Vis Spectroscopy | ~3.1 (from 283-336 nm absorption peaks) |
Q & A
Q. What are the standard methods for synthesizing high-purity ZrS₂ crystals, and how do synthesis conditions influence structural properties?
ZrS₂ is typically synthesized via chemical vapor transport (CVT) or solid-state reactions. For CVT, iodine is commonly used as a transport agent, with temperatures maintained between 650–850°C to optimize crystal growth . Solid-state methods involve stoichiometric mixtures of Zr and S heated in evacuated quartz tubes at 500–700°C for 72+ hours. Key variables include heating rate, sulfur stoichiometry, and post-synthesis annealing to mitigate sulfur vacancies. Structural purity is validated via XRD (e.g., confirming the hexagonal P6₃/mmc phase) and TEM to assess layer stacking .
Q. How do computational methods like DFT predict ZrS₂’s electronic properties, and what discrepancies exist between theoretical and experimental bandgap values?
Density functional theory (DFT) with hybrid functionals (e.g., HSE06) predicts ZrS₂’s indirect bandgap as 1.2–1.7 eV for bulk and 1.8–2.2 eV for monolayers . Experimental measurements via UV-Vis spectroscopy or ellipsometry often report slightly higher values (1.7–2.5 eV) due to excitonic effects and substrate interactions. Methodological adjustments, such as including spin-orbit coupling in DFT or using cryogenic measurements, reduce these discrepancies .
Advanced Research Questions
Q. What strategies resolve contradictions in reported optical absorption spectra of ZrS₂ across studies?
Variations in absorption edges (2.1–2.8 eV) arise from differences in sample thickness, defect density, and measurement techniques. To standardize
Q. How can researchers optimize experimental protocols to study ZrS₂’s thermal stability under varying environmental conditions?
Thermal degradation studies require in situ XRD or TGA-MS to monitor phase transitions and sulfur loss. Key considerations:
- Perform experiments in inert (Ar) and reactive (O₂) atmospheres to assess oxidation pathways (e.g., ZrS₂ → ZrO₂ + SO₂ above 400°C).
- Control heating rates (<5°C/min) to avoid non-equilibrium decomposition.
- Cross-reference with ab initio molecular dynamics simulations to predict degradation thresholds .
Q. What advanced characterization techniques are critical for analyzing interfacial charge transfer in ZrS₂-based heterostructures?
- Cross-sectional STEM-EELS : Maps charge redistribution at interfaces (e.g., ZrS₂/MoS₂ heterojunctions).
- Time-resolved terahertz spectroscopy : Quantifies carrier mobility and recombination lifetimes.
- Kelvin probe force microscopy (KPFM) : Measures work function variations to validate DFT-predicted band alignments .
Methodological Guidance for Addressing Research Gaps
Q. How should researchers design experiments to investigate the role of sulfur vacancies in ZrS₂’s electronic properties?
- Controlled defect introduction : Anneal samples in sulfur-rich/-poor environments and quantify vacancies via positron annihilation spectroscopy.
- Correlate defects with transport properties : Use Hall effect measurements to link vacancy density (10¹⁷–10¹⁹ cm⁻³) to carrier concentration .
- Computational modeling : Apply DFT+U to simulate vacancy-induced mid-gap states and compare with ARPES data .
Q. What systematic approaches are recommended for reconciling discrepancies in ZrS₂’s mechanical properties (e.g., Young’s modulus)?
- Standardize nanoindentation protocols : Use AFM with diamond tips (Berkovich geometry) on suspended monolayers to avoid substrate effects.
- Compare with ab initio results : Ensure computational models include van der Waals corrections for layer-layer interactions.
- Meta-analysis : Aggregate data from ≥5 independent studies to identify outliers and establish confidence intervals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
